molecular formula C5H9N5 B8745662 2-(1-methylpyrazol-4-yl)guanidine

2-(1-methylpyrazol-4-yl)guanidine

Cat. No.: B8745662
M. Wt: 139.16 g/mol
InChI Key: IMQAJZKSGRRBCU-UHFFFAOYSA-N
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Description

2-(1-methylpyrazol-4-yl)guanidine is a heterocyclic compound that features a pyrazole ring substituted with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpyrazol-4-yl)guanidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with guanidine. The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base. The reaction mixture is usually refluxed in a suitable solvent such as methanol or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylpyrazol-4-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or the guanidine group.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the guanidine group.

Scientific Research Applications

2-(1-methylpyrazol-4-yl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-methylpyrazol-4-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-4-yl)methanol
  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-methyl-1H-pyrazol-4-yl)amine

Uniqueness

2-(1-methylpyrazol-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions, making it a valuable scaffold for drug design and material science applications.

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)guanidine

InChI

InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9)

InChI Key

IMQAJZKSGRRBCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N=C(N)N

Origin of Product

United States

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